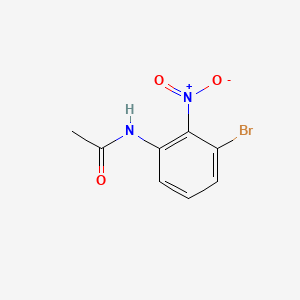

N-(3-Bromo-2-nitrophenyl)acetamide

Description

N-(3-Bromo-2-nitrophenyl)acetamide is a halogenated nitroaniline derivative characterized by a bromo (-Br) substituent at the 3-position and a nitro (-NO₂) group at the 2-position of the phenyl ring, linked to an acetamide moiety.

Properties

IUPAC Name |

N-(3-bromo-2-nitrophenyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BrN2O3/c1-5(12)10-7-4-2-3-6(9)8(7)11(13)14/h2-4H,1H3,(H,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSLHIABEJDXTOZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=C(C(=CC=C1)Br)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BrN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80675033 | |

| Record name | N-(3-Bromo-2-nitrophenyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80675033 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

259.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

99233-18-8 | |

| Record name | N-(3-Bromo-2-nitrophenyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80675033 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

N-(3-Bromo-2-nitrophenyl)acetamide can be synthesized through several methods. One common approach involves the reaction of 3-bromo-2-nitroaniline with acetic anhydride. The reaction typically occurs under reflux conditions, where the mixture is heated to promote the formation of the acetamide derivative. The reaction can be represented as follows:

3-Bromo-2-nitroaniline+Acetic Anhydride→this compound+Acetic Acid

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperature and pressure conditions. The use of catalysts and solvents may also be employed to enhance the reaction efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

N-(3-Bromo-2-nitrophenyl)acetamide undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as hydroxide ions or amines.

Reduction Reactions: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.

Oxidation Reactions: The compound can undergo oxidation reactions, although these are less common.

Common Reagents and Conditions

Substitution: Sodium hydroxide (NaOH) or ammonia (NH3) in aqueous or alcoholic solutions.

Reduction: Hydrogen gas (H2) with a palladium on carbon (Pd/C) catalyst.

Oxidation: Potassium permanganate (KMnO4) or other strong oxidizing agents.

Major Products

Substitution: Formation of N-(3-hydroxy-2-nitrophenyl)acetamide or N-(3-amino-2-nitrophenyl)acetamide.

Reduction: Formation of N-(3-bromo-2-aminophenyl)acetamide.

Oxidation: Formation of various oxidized derivatives depending on the conditions.

Scientific Research Applications

N-(3-Bromo-2-nitrophenyl)acetamide has several scientific research applications:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development, particularly as a precursor for pharmacologically active compounds.

Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-(3-Bromo-2-nitrophenyl)acetamide involves its interaction with specific molecular targets. The bromine and nitro groups play a crucial role in its reactivity and biological activity. The compound may interact with enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Key analogues include:

- 2-Bromo-N-(3-nitrophenyl)acetamide (C₈H₇BrN₂O₃, ChemSpider ID 719198) : Differs in nitro group placement (3-position vs. 2-position in the target compound).

- N-(3-Nitrophenyl)acetamide (C₈H₈N₂O₃, CAS 122-28-1) : Lacks bromo substituent, highlighting the impact of halogenation.

- N-(3-Chloro-4-fluorophenyl)-2-(naphthalen-1-yl)acetamide (C₁₈H₁₃ClFNO) : Demonstrates steric and electronic effects of bulky substituents.

Table 1: Substituent Effects on Molecular Properties

Spectroscopic and Crystallographic Comparisons

- NMR Shifts : In N-(3-acetylthiophen-2-yl)acetamides, bromo substitution at the acetyl group causes downfield shifts in ¹H NMR (~δ 2.5–3.0 ppm for CH₃CO) compared to phthalimido derivatives . Similar deshielding is expected in bromo-nitro acetamides.

- Crystal Packing : In N-(3-Chloro-4-fluorophenyl)acetamide derivatives, the dihedral angle between aromatic rings is 60.5°, stabilized by N–H···O hydrogen bonds . Bromo and nitro groups in the target compound may alter this angle due to steric bulk and electronic repulsion.

- Bond Length Variations : N-(4-Bromophenyl)acetamide exhibits C–Br bond lengths of 1.8907 Å, slightly shorter than in chloro analogues (1.91 Å) . Nitro groups typically elongate adjacent C–N bonds (~1.47 Å) .

Biological Activity

N-(3-Bromo-2-nitrophenyl)acetamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential applications in various fields, supported by data tables and research findings.

Chemical Structure and Properties

This compound has the following chemical structure:

- Chemical Formula : C8H8BrN2O3

- Molecular Weight : 247.06 g/mol

The presence of the bromine and nitro groups contributes to its biological activity, influencing its interactions with various biological targets.

The biological activity of this compound primarily involves enzyme inhibition. The compound can interact with key enzymes, potentially affecting their functions through:

- Competitive Inhibition : Binding to the active site of enzymes, preventing substrate access.

- Allosteric Modulation : Binding to sites other than the active site, inducing conformational changes that affect enzyme activity.

Enzyme Inhibition

This compound has been studied for its inhibitory effects on several enzymes:

- Acetylcholinesterase (AChE) : This enzyme is crucial for neurotransmitter regulation. Inhibition can lead to increased acetylcholine levels, which may be beneficial in treating neurodegenerative diseases like Alzheimer's.

- Butyrylcholinesterase (BChE) : Similar to AChE, BChE plays a role in cholinergic signaling. Inhibitors of this enzyme are also being explored for therapeutic applications.

Antimicrobial Activity

Research has indicated that this compound exhibits antimicrobial properties against various bacterial strains. The compound's effectiveness varies based on concentration and the specific microorganism being targeted.

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

- Study on Enzyme Inhibition :

- Antimicrobial Testing :

Table 1: Enzyme Inhibition Activity

| Enzyme | IC50 (µM) | Reference |

|---|---|---|

| Acetylcholinesterase | 15 | |

| Butyrylcholinesterase | 20 |

Table 2: Antimicrobial Activity

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.